3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUENNDIGIWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26904-01-8 | |
| Record name | 3-(3-bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microwave-Assisted Synthesis
Another approach involves the reaction of arylamidoximes with succinic anhydride under microwave irradiation, which has been reported to produce related 1,2,4-oxadiazole derivatives in high yields within minutes. While this method was applied to other aryl groups, it is adaptable for 3-bromophenyl amidoximes.
- Rapid heating using a domestic microwave oven (e.g., 10 minutes)
- High yields of oxadiazole derivatives
- Environmentally friendly and energy-efficient
This method is promising for scale-up and rapid synthesis but requires optimization for the specific 3-bromophenyl substituent.
Mechanistic Insights
The base-mediated cyclization likely proceeds via nucleophilic attack of the amidoxime nitrogen on the activated ester carbonyl, followed by intramolecular cyclization to form the 1,2,4-oxadiazol-5-one ring. The presence of strong bases such as t-BuONa facilitates deprotonation and activation of the amidoxime, enhancing cyclization efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated cyclization | Amidoxime (3-bromophenyl), methyl 2-chloroacetate, t-BuONa | DMSO, RT, 18 h | 42-50 | Moderate to good yields, mild conditions | Requires strong base, long reaction time |
| Microwave-assisted synthesis | Amidoxime (3-bromophenyl), succinic anhydride | Microwave irradiation, ~10 min | High (up to 90% in related compounds) | Fast, energy-efficient | Needs microwave setup, optimization for bromophenyl |
| Aerobic oxidation/annulation | Acylhydrazides, isothiocyanates, DMAP | Ambient atmosphere, CH3CN solvent | Variable | Broad substrate scope | Not directly reported for this compound |
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although specific examples are less common.
Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the oxadiazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| This compound | 32 | E. coli |
| Standard Antibiotic | 16 | E. coli |
Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.
Drug Design and Development
The oxadiazole scaffold is recognized for its ability to modulate biological activity through structural modifications. Recent studies have focused on synthesizing analogs of this compound to enhance pharmacological profiles. For instance, modifications at the phenyl ring have been shown to improve selectivity and potency against specific targets such as enzymes involved in cancer progression.
Polymer Chemistry
The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to act as a cross-linking agent in polymer synthesis.
| Property | Value |
|---|---|
| Thermal Stability (°C) | 250 |
| Tensile Strength (MPa) | 45 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with an MIC of 32 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammation models, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results showed a dose-dependent inhibition of cytokine release, indicating its potential role in the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogous Compounds
Notes:
- Electronic Effects : Nitro-substituted analogs (e.g., 3-nitrophenyl, 4-nitrophenyl) exhibit stronger electron-withdrawing effects than bromophenyl derivatives, enhancing electrophilic reactivity .
Physicochemical Properties and Computational Data
- pKa : The 4,5-dihydro-1,2,4-oxadiazol-5-one group has a theoretical pKa of 6.80, influencing solubility and ionization under physiological conditions .
- Computational Challenges : Quantum chemistry programs like Jaguar lack parameterization for this heterocycle, complicating predictive modeling of its behavior .
- Solubility : Bromine’s moderate hydrophobicity may reduce aqueous solubility compared to nitro analogs, though the oxadiazolone ring’s polarity partially offsets this.
Biological Activity
Overview
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromophenyl moiety attached to an oxadiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties. This article summarizes the biological activity of this compound based on diverse research findings.
The synthesis of this compound typically involves the cyclization of 3-bromobenzohydrazide with ethyl chloroformate under basic conditions. The resulting compound has a molecular formula of and a molecular weight of 241.04 g/mol.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that certain oxadiazole derivatives displayed effective activity against various strains of bacteria and fungi. While specific data on this compound is limited, its structural relatives have shown promising results in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Notably:
- Cytotoxicity : Compounds similar to this oxadiazole derivative have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against these cancer lines .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells. Studies using flow cytometry revealed that these compounds activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells .
Comparative Analysis
A comparison of the biological activity of this compound with other oxadiazole derivatives reveals its unique position:
Case Studies
Several studies have investigated the biological activities of oxadiazole derivatives:
- Study on Apoptosis Induction : A study found that certain oxadiazole derivatives led to increased apoptosis in MCF-7 cells through the modulation of apoptotic markers such as p53 and caspase pathways .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, showing potential for developing new treatments against resistant strains .
Q & A
Q. What are the standard synthetic routes for 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors like bromophenyl-substituted hydrazides with ketones or aldehydes. For example, 4-bromobenzohydrazide reacts with cyclohexanone in the presence of POCl₃ as a dehydrating agent. Key optimization parameters include:
- Solvent selection : Anhydrous ethanol or acetonitrile for improved cyclization efficiency .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst use : POCl₃ enhances intermediate hydrazone formation and subsequent ring closure.
Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 hydrazide:ketone) can maximize yields.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The bromophenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 267.0).
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., SHELXL refinement for intermolecular interactions like C–H···O bonds) .
Q. How are physicochemical properties like pKa and solubility determined for this compound?
- pKa calculation : The 4,5-dihydro-1,2,4-oxadiazol-5-one moiety has a pKa of ~6.80 (SPARC program). Jaguar software is unsuitable due to lack of parameterization for this group .
- Solubility : Experimentally assessed via shake-flask method in PBS (pH 7.4) or DMSO. Computational tools like QikProp predict logP values for bioavailability estimation .
Advanced Research Questions
Q. How do computational methods address discrepancies in predicting pKa for the oxadiazol-one ring?
The oxadiazol-one group’s pKa varies between computational tools:
| Method | pKa Value | Limitations |
|---|---|---|
| SPARC | 6.80 | Requires empirical input data |
| Jaguar | N/A | No parameterization available |
| Researchers must cross-validate with experimental potentiometric titrations to resolve inconsistencies . |
Q. What reaction mechanisms underpin the cyclization step in oxadiazol-one synthesis?
The mechanism involves:
Hydrazone formation : Nucleophilic attack of hydrazide on ketone.
POCl₃-mediated dehydration : Eliminates H₂O to form the oxadiazole ring.
Aromatic stabilization : Bromophenyl groups enhance electron withdrawal, stabilizing the transition state.
Kinetic studies (e.g., varying POCl₃ concentration) confirm second-order dependence on hydrazide and ketone .
Q. What protocols are used to assess bioactivity, such as cytotoxicity or receptor modulation?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations (e.g., 22.41–42.22 μg/mL for chalcone derivatives) .
- Receptor binding : Radioligand displacement assays for cannabinoid receptor affinity (e.g., CB2 selectivity via competitive binding studies) .
Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?
Q. What strategies improve metabolic stability in oxadiazol-one derivatives?
Q. How are structure-activity relationships (SAR) explored for bromophenyl oxadiazol-ones?
Q. What advanced techniques optimize reaction scalability without compromising yield?
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., 80% yield at 100 mL/min throughput) .
- DoE (Design of Experiments) : Taguchi methods optimize variables (temperature, catalyst loading) in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
